Pimethixene Maleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

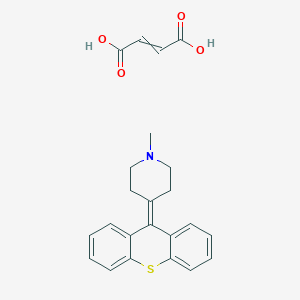

(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPANUAHQWFDVAG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045863 | |

| Record name | Pimethixene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13187-06-9, 314-03-4 | |

| Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimethixene maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMETHIXENE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimethixene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMETHIXENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimethixene Maleate receptor binding profile

An In-Depth Technical Guide to the Receptor Binding Profile of Pimethixene Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimethixene is recognized as an antihistaminic and antiserotonergic agent with anticholinergic properties.[1][2][3] Its therapeutic potential and side-effect profile are intrinsically linked to its affinity for a wide array of G-protein coupled receptors (GPCRs). This document provides a comprehensive technical overview of the receptor binding profile of this compound, detailing its quantitative binding affinities, the experimental methodologies used for their determination, and the associated signaling pathways of its primary targets.

Quantitative Receptor Binding Profile

This compound is a multi-target ligand, demonstrating high affinity as an antagonist for numerous monoamine receptors.[4] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Family | Receptor Subtype | pKi Value |

| Serotonin | 5-HT2B | 10.44[4] |

| 5-HT2A | 10.22[4] | |

| 5-HT2C | 8.42[4] | |

| 5-HT1A | 7.63[4] | |

| 5-HT6 | 7.30[4] | |

| 5-HT7 | 7.28[4] | |

| 5-HT1B | < 5[4] | |

| Histamine | H1 | 10.14[4] |

| Muscarinic | M2 | 9.38[5] |

| M1 | 8.61[4] | |

| Dopamine | D2 | 8.19[4] |

| D4.4 | 7.54[4] | |

| D1 | 6.37[4] | |

| Adrenergic | α-1A | 7.61[4] |

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's inhibition constant (Ki) is typically achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled test compound (e.g., Pimethixene) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective

To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., 5-HT2A, H1, M1).

Materials

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the human recombinant receptor of interest.[8]

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]). Examples include [³H]-Ketanserin for 5-HT2A receptors or [³H]-Pyrilamine for H1 receptors.

-

Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine the amount of non-specific radioligand binding.[9]

-

Filtration System: A cell harvester and glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Detection System: A liquid scintillation counter to quantify the radioactivity on the filters.

Generalized Protocol for Competitive Binding Assay

-

Preparation: A reaction mixture is prepared in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

-

Competition: A range of concentrations of this compound is added to the wells. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are also included.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is rapidly terminated by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand. The filters are then washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of Pimethixene that inhibits 50% of the specific radioligand binding) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Experimental Workflow Diagram

Core Signaling Pathways

Pimethixene acts as an antagonist at its high-affinity targets. This means it binds to the receptor but does not activate it, instead blocking the binding and subsequent signaling of the endogenous agonist (e.g., serotonin, histamine, acetylcholine). The primary signaling pathways affected are the Gq and Gi pathways.

Gq-Protein Coupled Receptor Signaling

Pimethixene shows very high affinity for receptors that couple to Gq proteins, including Histamine H1, Serotonin 5-HT2 (A, B, C), and Muscarinic M1 receptors.[10][11][12] Antagonism of these receptors blocks the activation of the Phospholipase C (PLC) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

Pimethixene Maleate: A Technical Guide to its Anticholinergic and Antihistaminic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene (B1207551) is a thioxanthene (B1196266) derivative recognized for its potent dual activity as both an anticholinergic and antihistaminic agent.[1][2][3] This document provides a comprehensive technical overview of the pharmacological profile of pimethixene maleate (B1232345), focusing on its interactions with muscarinic and histaminic receptors. It consolidates quantitative binding data, details standard experimental protocols for activity assessment, and illustrates the core signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of compounds targeting these receptor systems.

Introduction

Pimethixene is an established compound with a multifaceted mechanism of action, primarily targeting histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1] Its ability to antagonize both systems makes it a subject of interest for various therapeutic applications, ranging from the treatment of allergic conditions and respiratory disorders to its use as a sedative.[1][2][3] The anticholinergic properties contribute to effects such as reduced bronchial secretions, while its antihistaminic action mitigates common allergic symptoms.[1] Understanding the specific receptor affinities and functional consequences of pimethixene's interactions is critical for optimizing its therapeutic potential and predicting its safety profile.

Pharmacodynamics and Receptor Binding Profile

Pimethixene maleate exhibits high affinity for a range of monoamine receptors. Its primary therapeutic relevance in the context of this guide stems from its potent antagonism of the histamine H1 receptor and muscarinic M1 and M2 receptors.[4][5][6] The compound's affinity for these and other receptors has been quantified using cell-free radioligand binding assays, with results typically expressed as pKi values (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates stronger binding affinity.

Data Presentation: Receptor Affinity of Pimethixene

The following table summarizes the binding affinities of pimethixene for key histamine, muscarinic, and other monoamine receptors, compiled from available literature.

| Receptor Target | pKi Value | Receptor Family |

| Histamine H1 | 10.14 | Histamine |

| Muscarinic M2 | 9.38 | Muscarinic (Cholinergic) |

| Muscarinic M1 | 8.61 | Muscarinic (Cholinergic) |

| 5-HT2B | 10.44 | Serotonin |

| 5-HT2A | 10.22 | Serotonin |

| 5-HT2C | 8.42 | Serotonin |

| 5-HT1A | 7.63 | Serotonin |

| Dopamine D2 | 8.19 | Dopamine |

| Dopamine D4.4 | 7.54 | Dopamine |

| Adrenergic α-1A | 7.61 | Adrenergic |

| 5-HT6 | 7.30 | Serotonin |

| 5-HT7 | 7.28 | Serotonin |

| Dopamine D1 | 6.37 | Dopamine |

| 5-HT1B | < 5 | Serotonin |

Data sourced from multiple consistent reports.[6][7][8]

Signaling Pathways

Both the histamine H1 receptor and the muscarinic M1 receptor are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 family of G-proteins.[9] Antagonism by pimethixene blocks the initiation of this signaling cascade by endogenous agonists (histamine and acetylcholine, respectively).

The canonical pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), leading to a variety of downstream cellular responses, including smooth muscle contraction and inflammatory mediator release.

Experimental Protocols

The characterization of pimethixene's anticholinergic and antihistaminic activities relies on standardized in vitro assays. These include radioligand binding assays to determine affinity and functional assays to measure antagonist potency.

Radioligand Competition Binding Assay

This method is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.[10]

Objective: To determine the Ki of this compound for a specific receptor (e.g., Histamine H1).

Materials:

-

Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO-H1 cells).

-

Radioligand with high affinity and specificity for the receptor (e.g., [3H]mepyramine for H1).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the pimethixene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of pimethixene that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Antagonism Assay (Calcium Flux)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For Gq-coupled receptors like H1 and M1, measuring changes in intracellular calcium concentration is a direct and common readout.[9][11][12]

Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in blocking agonist-induced calcium mobilization.

Materials:

-

A human cell line stably expressing the receptor of interest (e.g., HEK293-H1 or LA-N-2).[11][13]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

An agonist for the receptor (e.g., histamine or acetylcholine).

-

This compound stock solution and serial dilutions.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capability and automated injectors.

Methodology:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye for a specific time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition (Antagonist): Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Begin kinetic reading to establish a stable baseline fluorescence signal.

-

Agonist Injection: Using the instrument's injector, add a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) to all wells.

-

Signal Recording: Continue recording the fluorescence signal for 1-3 minutes to capture the peak increase in intracellular calcium.

-

Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the percentage of inhibition against the logarithm of the pimethixene concentration and fit the data to determine the IC50.

Conclusion

This compound is a highly potent antagonist of both histamine H1 and muscarinic M1/M2 receptors, as demonstrated by its high-affinity binding constants (pKi > 8.5 for all three).[4][5][7] This dual activity is mediated through the competitive blockade of Gq-coupled receptor signaling pathways, preventing agonist-induced calcium mobilization and subsequent cellular responses. The characterization of these activities is achieved through robust in vitro methodologies, including radioligand binding and functional calcium flux assays, which together provide a comprehensive pharmacological profile. This technical guide offers the foundational data, pathway diagrams, and experimental frameworks necessary for professionals in the field to further explore the therapeutic applications and molecular interactions of pimethixene and related compounds.

References

- 1. What is Pimethixene used for? [synapse.patsnap.com]

- 2. What is the mechanism of Pimethixene? [synapse.patsnap.com]

- 3. Pimethixene - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. xcessbio.com [xcessbio.com]

- 9. innoprot.com [innoprot.com]

- 10. benchchem.com [benchchem.com]

- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

Pimethixene Maleate: A Technical Guide to its Off-Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimethixene (B1207551) maleate (B1232345) is recognized primarily as an antihistamine and antiserotonergic agent, historically used in the management of migraines and allergic conditions.[1][2] Its therapeutic effects are attributed to its antagonist activity at histamine (B1213489) H1 and various serotonin (B10506) receptors. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity, encompassing significant interactions with numerous other G-protein coupled receptors (GPCRs). These "off-target" effects are critical for researchers and drug development professionals to consider, as they can contribute to the drug's overall efficacy, side-effect profile, and potential for drug repurposing. This technical guide provides an in-depth overview of the known off-target effects of pimethixene maleate, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Off-Target Binding Profile

This compound exhibits high-affinity binding to a range of serotonergic, histaminergic, dopaminergic, and muscarinic receptors. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The following table summarizes the reported pKi values for pimethixene at various receptors, primarily sourced from a comparative study by Schmitz et al. (2015).[1]

| Receptor Family | Receptor Subtype | pKi |

| Serotonin (5-HT) | 5-HT1A | 7.63 |

| 5-HT2A | 10.22 | |

| 5-HT2B | 10.44 | |

| 5-HT2C | 8.42 | |

| 5-HT6 | 7.30 | |

| 5-HT7 | 7.28 | |

| Histamine | H1 | 10.14 |

| Dopamine | D1 | 6.37 |

| D2 | 8.19 | |

| D4.4 | 7.54 | |

| Muscarinic Acetylcholine | M1 | 8.61 |

| M2 | 9.38 | |

| Adrenergic | α-1A | 7.61 |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like this compound is typically performed using radioligand binding assays. While the specific details from the original study by Schmitz et al. could not be accessed, the following represents a standard and widely accepted protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from cultured cells expressing the target receptor or from homogenized tissue known to be rich in the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

-

Test Compound: this compound.

-

Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding.

-

Wash Buffer: An ice-cold buffer to remove unbound radioligand.

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters.

-

Scintillation Counter: An instrument to measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer containing protease inhibitors.

-

The cells are homogenized to disrupt the cell membranes.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate.

-

Total Binding: Wells containing the membrane preparation, a fixed concentration of the radioligand, and assay buffer.

-

Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to bind to the receptor. This determines the amount of radioligand that binds to non-receptor components.

-

Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).

-

The plate is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The off-target interactions of this compound with various GPCRs can modulate multiple intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected and a general workflow for identifying off-target effects.

Caption: Signaling pathway of the 5-HT2A receptor, a major off-target of this compound.

Caption: Signaling pathway of the Histamine H1 receptor, a high-affinity off-target.

Caption: Signaling pathway of the Muscarinic M2 receptor, another significant off-target.

Caption: A generalized experimental workflow for identifying and characterizing off-target effects.

Conclusion

This compound is a pharmacologically active compound with a complex profile of receptor interactions that extends beyond its primary classification. Its high affinity for multiple serotonin, histamine, dopamine, and muscarinic receptor subtypes underscores the importance of a thorough off-target assessment in drug research and development. The data and methodologies presented in this guide offer a framework for understanding and investigating these off-target effects. A comprehensive knowledge of a compound's full receptor binding profile is essential for predicting its physiological effects, anticipating potential adverse reactions, and identifying new therapeutic opportunities. For this compound, its potent and broad-spectrum GPCR antagonism suggests that its clinical applications and side-effect profile are a composite of these multiple interactions. Further research into the functional consequences of these off-target activities will continue to refine our understanding of this multifaceted molecule.

References

Preclinical Profile of Pimethixene Maleate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene (B1207551) maleate (B1232345) is a versatile pharmacological agent with a complex preclinical profile characterized by its potent antagonist activity at a broad spectrum of monoamine receptors. This technical guide provides a comprehensive summary of the available preclinical data on pimethixene maleate, with a focus on its receptor binding affinity, and outlines the experimental methodologies employed in these studies. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Activity: Receptor Binding Profile

This compound exhibits high-affinity antagonism at various serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic receptors. The preclinical data, primarily derived from in vitro radioligand binding assays, consistently demonstrate its potent interaction with these targets.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinity of this compound to a range of receptors, expressed as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

| Receptor Target | pKi Value |

| 5-HT2B | 10.44[1][2][3] |

| 5-HT2A | 10.22[1][3] |

| Histamine H1 | 10.14[4] |

| Muscarinic M2 | 9.38[4] |

| Muscarinic M1 | 8.61[4] |

| 5-HT2C | 8.42[4] |

| Dopamine D2 | 8.19[4] |

| 5-HT1A | 7.63[4] |

| Dopamine D4.4 | 7.54[4] |

| 5-HT6 | 7.30[1] |

| 5-HT7 | 7.28[1] |

| Adrenergic α1A | 7.61[1] |

| Dopamine D1 | 6.37[1] |

| 5-HT1B | < 5[1] |

Experimental Protocols

Radioligand Binding Assays (General Protocol)

While the specific protocols for the determination of the pKi values for this compound are not detailed in the available literature, a general methodology for such assays is described below. These assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) or the inhibition constant (Ki) of a test compound.

Materials:

-

Cell membranes or tissues expressing the receptor of interest.

-

Radiolabeled ligand (e.g., labeled with 3H or 125I) specific for the receptor.

-

Test compound (this compound).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Filtration apparatus (e.g., 96-well harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (for competition assays).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Pancreatic Cancer Cell Line Assay (General Protocol)

Pimethixene has been evaluated for its effects on pancreatic cancer cell lines. A general protocol for determining the half-maximal inhibitory concentration (IC50) in such studies is as follows.

Objective: To determine the concentration of this compound that inhibits the growth of pancreatic cancer cells by 50%.

Materials:

-

Pancreatic cancer cell lines.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Plate reader.

Procedure:

-

Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.

-

Viability Assay: An MTT assay is performed. The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a plate reader at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Due to the lack of detailed preclinical studies on the specific downstream signaling effects of this compound, a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway, which is the primary target class of this compound, is provided below. This illustrates the general mechanism through which this compound would exert its antagonistic effects.

References

Investigating the Bronchodilator Properties of Pimethixene Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene maleate (B1232345) is a thioxanthene (B1196266) derivative recognized for its dual-action pharmacology, exhibiting both antihistaminic and anticholinergic properties. This technical guide provides an in-depth analysis of the bronchodilator characteristics of Pimethixene Maleate, targeting its potential applications in respiratory therapeutics. This document outlines its mechanism of action, presents its binding affinities for relevant receptors, details experimental protocols for its evaluation, and illustrates the underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Bronchoconstriction, a key pathophysiological feature of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), is primarily mediated by the activation of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells. This compound, by acting as an antagonist at both these receptor types, presents a promising therapeutic strategy for inducing bronchodilation and alleviating airway obstruction.[1] This guide delves into the scientific basis of this compound's bronchodilator effects.

Mechanism of Action

This compound exerts its bronchodilator effects through a dual antagonism of:

-

Histamine H1 Receptors: Histamine, released from mast cells during an allergic response, binds to H1 receptors on airway smooth muscle, triggering a signaling cascade that leads to bronchoconstriction. This compound competitively blocks this interaction, thereby preventing histamine-induced airway narrowing.[1]

-

Muscarinic Acetylcholine Receptors: Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, stimulates muscarinic receptors (predominantly the M3 subtype on airway smooth muscle) to cause bronchoconstriction. By acting as an anticholinergic agent, this compound inhibits this pathway, leading to smooth muscle relaxation and bronchodilation.[1]

Quantitative Data: Receptor Binding Affinity

The potency of this compound as an antagonist at histamine and muscarinic receptors has been quantified by its binding affinity (pKi). A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| Histamine H1 | 10.14 |

| Muscarinic M1 | 8.61 |

| Muscarinic M2 | 9.38 |

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki).

Experimental Protocols

The following protocols describe established in vitro methods for assessing the bronchodilator properties of a compound like this compound.

Isolated Guinea Pig Tracheal Ring Preparation

This ex vivo model is a standard for evaluating the direct effects of compounds on airway smooth muscle contractility.

4.1.1. Materials and Reagents:

-

Male Hartley guinea pigs (250-700 g)

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1

-

Carbogen gas (95% O2, 5% CO2)

-

Histamine dihydrochloride

-

Acetylcholine chloride

-

This compound

-

Isolated organ bath system with isometric force transducers

4.1.2. Procedure:

-

Tissue Dissection: Euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Induction of Contraction: To assess the relaxant properties of this compound, pre-contract the tracheal rings with a submaximal concentration of a bronchoconstrictor agent, such as histamine (10 µM) or acetylcholine (1 µM).

-

Drug Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition: Record the changes in isometric tension. The relaxant effect is expressed as a percentage of the pre-contraction induced by histamine or acetylcholine.

Evaluation of Antagonistic Activity

To determine the inhibitory effect of this compound on agonist-induced bronchoconstriction:

-

Protocol: Following the equilibration period, incubate the tracheal rings with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).

-

Agonist Challenge: Generate cumulative concentration-response curves for histamine or acetylcholine.

-

Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition and calculate parameters such as the pA2 value.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro assessment of this compound's bronchodilator activity.

Signaling Pathway of Bronchoconstriction

References

A Technical Guide to Pimethixene Maleate for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pimethixene Maleate (B1232345), a versatile pharmacological agent, and its applications as a tool compound in neuroscience research. It details the compound's mechanism of action, receptor binding profile, and representative experimental protocols.

Introduction

Pimethixene is an antihistamine and anticholinergic compound from the thioxanthene (B1196266) chemical class.[1][2] While historically used for conditions like anxiety, allergies, and sleep disorders, its true utility in a research context lies in its potent, multi-target receptor antagonism.[1] Pimethixene Maleate, the salt form of the compound, offers enhanced stability and solubility, making it suitable for a range of experimental applications.[3] This guide focuses on its function as a non-selective antagonist for serotonin (B10506) (5-HT), histamine, muscarinic, and dopamine (B1211576) receptors, which are critical targets in neuroscience.[4][5] Its broad-spectrum activity allows researchers to probe complex neurotransmitter systems and dissect their roles in neuronal signaling, behavior, and the pathophysiology of neurological disorders.

Mechanism of Action and Receptor Profile

This compound functions as a highly potent antagonist across a wide array of monoamine receptors.[5][6] Its primary utility in neuroscience stems from its strong inhibitory action on key G-protein coupled receptors (GPCRs) and their associated signaling cascades. The compound does not exhibit selectivity, making it a powerful tool for broad blockade of multiple receptor families simultaneously.

The primary receptors affected include:

-

Serotonin (5-HT) Receptors: Particularly high affinity for 5-HT2A and 5-HT2B subtypes.[4][5]

-

Histamine Receptors: Potent antagonism at the H1 receptor.[4]

-

Muscarinic Acetylcholine (M) Receptors: Strong blockade of M1 and M2 subtypes.[4][7]

-

Dopamine (D) Receptors: Antagonism of D2 and D4.4 receptors.[4]

This multi-target profile makes Pimethixene a valuable compound for studying the integrated effects of these neurotransmitter systems.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for various receptors is a critical parameter for experimental design. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates stronger binding affinity.

| Receptor Target | pKi Value | Receptor Family |

| 5-HT2B | 10.44 | Serotonin |

| 5-HT2A | 10.22 | Serotonin |

| Histamine H1 | 10.14 | Histamine |

| Muscarinic M2 | 9.38 | Acetylcholine |

| Muscarinic M1 | 8.61 | Acetylcholine |

| 5-HT2C | 8.42 | Serotonin |

| Dopamine D2 | 8.19 | Dopamine |

| 5-HT1A | 7.63 | Serotonin |

| Adrenergic α-1A | 7.61 | Adrenergic |

| Dopamine D4.4 | 7.54 | Dopamine |

| 5-HT6 | 7.30 | Serotonin |

| 5-HT7 | 7.28 | Serotonin |

| Dopamine D1 | 6.37 | Dopamine |

| 5-HT1B | < 5 | Serotonin |

Data sourced from multiple references.[4][5][6][8][9]

Signaling Pathway Visualization

Pimethixene acts as a competitive antagonist, blocking the binding of endogenous ligands like serotonin and preventing the activation of downstream signaling. For Gq-coupled receptors such as 5-HT2A, 5-HT2C, and Muscarinic M1, this inhibition prevents the activation of Phospholipase C (PLC).

Experimental Protocols & Methodologies

This compound can be used in a variety of in vitro and in vivo experimental paradigms to investigate the roles of monoaminergic systems.

This protocol provides a generalized workflow for determining the binding affinity (Ki) of this compound for a target receptor using a radioligand.

Objective: To quantify the competitive binding of this compound to a specific receptor (e.g., 5-HT2A) in isolated cell membranes.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

This compound stock solution (in DMSO).[5]

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled antagonist).

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (concentration of Pimethixene that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol outlines a general approach for using this compound to study the behavioral effects of blocking monoamine receptors in animal models. Animal models are essential for investigating disease mechanisms and evaluating treatments in a controlled setting.[10]

Objective: To assess the effect of this compound on a specific behavior, such as locomotion or anxiety-like behavior, in mice or rats.

Materials:

-

Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

This compound.

-

Vehicle solution (e.g., saline with a small percentage of DMSO or Tween 80 for solubility).

-

Behavioral apparatus (e.g., open field arena, elevated plus maze).

-

Video tracking software.

Methodology:

-

Acclimation: Acclimate animals to the housing and testing environment for a sufficient period (e.g., 1 week) before the experiment.

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentration. The salt form generally has better solubility than the free base.[3]

-

Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). The dose and timing should be determined from pilot studies or literature.

-

Pre-treatment Time: Allow a specific amount of time (e.g., 30-60 minutes) for the drug to be absorbed and reach effective concentrations in the central nervous system.

-

Behavioral Testing: Place the animal in the apparatus and record its behavior for a set duration (e.g., 5-10 minutes).

-

Data Collection: Use video tracking software to automatically score relevant behavioral parameters (e.g., distance traveled, time spent in the center of the open field, entries into open arms of the elevated plus maze).

-

Statistical Analysis: Compare the behavioral data from the Pimethixene-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Applications and Considerations

Given its broad receptor antagonism, this compound is not suitable for studies requiring high selectivity. However, it is an excellent tool for:

-

Systems-Level Interrogation: Investigating the combined role of serotonin, acetylcholine, and dopamine systems in a particular physiological or behavioral process.

-

Validating Novel Compounds: Serving as a positive control for non-selective antagonist effects in drug discovery screens.

-

Exploring Pathophysiology: Probing the contribution of multiple neurotransmitter systems to the symptoms observed in animal models of neurological or psychiatric disorders.

Researchers must consider the compound's anticholinergic and antihistaminergic properties, which can induce sedation or affect cognitive performance, and control for these effects in experimental designs.[7] Due to its complex pharmacology, interpreting results requires careful consideration of which receptor or combination of receptors is mediating the observed effect.

References

- 1. Pimethixene - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. What is Pimethixene used for? [synapse.patsnap.com]

- 8. abmole.com [abmole.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. mdpi.com [mdpi.com]

Discovery and history of thioxanthene derivatives like Pimethixene

An In-depth Technical Guide to the Discovery and History of Thioxanthene (B1196266) Derivatives, Including Pimethixene

Introduction to Thioxanthene Derivatives

Thioxanthene derivatives are a class of chemical compounds characterized by a tricyclic structure, which is closely related to that of phenothiazines.[1][2] The key structural difference is the substitution of the nitrogen atom at position 10 in the phenothiazine (B1677639) ring with a carbon atom that is double-bonded to a side chain.[1][2] This class of compounds, first synthesized in the late 1950s, was developed with the aim of creating drugs with antipsychotic properties, similar to phenothiazines, but with an improved side-effect profile.[3][4]

Thioxanthenes are primarily known for their use as typical antipsychotics in the treatment of schizophrenia and other psychotic disorders.[1] Their therapeutic effects are largely attributed to their ability to antagonize dopamine (B1211576) D2 receptors in the brain.[1][2] However, they also interact with other receptors, including serotonergic, histaminergic, and adrenergic receptors, which contributes to their broader pharmacological profile and side effects.[2][5]

The Dawn of Thioxanthenes: A Historical Perspective

The development of thioxanthene derivatives was a direct outcome of the "golden age" of psychopharmacology in the 1950s, which began with the discovery of chlorpromazine (B137089), the first antipsychotic drug.[3][4] While chlorpromazine revolutionized psychiatric care, its use was associated with significant side effects.[1] This spurred the search for new compounds with similar efficacy but better tolerability.

Intensive research into "carbon-analogues" of phenothiazines led to the synthesis of thioxanthenes.[4] The first thioxanthene to be introduced to the market was Chlorprothixene , which became available in Scandinavia in 1959.[1][4] This was followed by the introduction of more potent derivatives such as Clopenthixol in 1961, and later Thiothixene and Flupenthixol .[1][4] These compounds proved to be effective in managing the symptoms of schizophrenia, including delusions and hallucinations.[1]

Pimethixene: A Thioxanthene with a Unique Profile

Pimethixene is a thioxanthene derivative that was originally developed for the treatment of hyperactivity, anxiety, sleep disorders, and allergies.[6] Unlike the more traditional thioxanthene antipsychotics, Pimethixene's primary clinical applications have been as an antihistamine and anticholinergic agent.[6][7] It has also been used as a bronchodilator and for anesthesia.[6]

Historically, Pimethixene was sold in France in the 1970s in combination with pholcodine as an antitussive under the brand name Salvodex.[6] It is still available in Brazil as a standalone product called Muricalm for the treatment of bronchitis.[6][8]

Chemical Structure

Pimethixene's IUPAC name is 1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidine.[6] Its chemical formula is C19H19NS.[6]

Mechanism of Action

Thioxanthene Antipsychotics

The primary mechanism of action for the antipsychotic effects of thioxanthene derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][9] This antagonism reduces the effects of dopamine, which is believed to be hyperactive in psychotic states.[1] Thioxanthenes also have an alpha-adrenergic blocking effect and can suppress the release of various hypothalamic and hypophyseal hormones.[1][4]

Caption: Dopamine D2 receptor antagonism by thioxanthene derivatives.

Pimethixene's Multifaceted Mechanism

Pimethixene exhibits a more diverse pharmacological profile. Its primary actions are:

-

Antihistaminic: It acts as a potent antagonist of histamine (B1213489) H1 receptors.[7][10] This action is responsible for its effectiveness in treating allergic conditions by preventing histamine from binding to its receptors, thereby reducing symptoms like itching and swelling.[7][10]

-

Anticholinergic: Pimethixene also blocks muscarinic acetylcholine (B1216132) receptors.[7][10] This anticholinergic activity contributes to its use as a bronchodilator and can cause side effects such as dry mouth and blurred vision.[10][11]

-

Serotonin (B10506) Receptor Antagonism: It is a highly potent, non-selective antagonist of the serotonin 5-HT2B receptor.[6] This property has been a point of interest for further drug development, with the selective 5-HT2B receptor antagonist BF-1 being derived from Pimethixene.[6]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thioxanthene - Wikipedia [en.wikipedia.org]

- 3. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pimethixene - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Pimethixene? [synapse.patsnap.com]

- 8. Pimethixene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is Pimethixene used for? [synapse.patsnap.com]

- 11. CAS 314-03-4: Pimethixene | CymitQuimica [cymitquimica.com]

Pimethixene Maleate: A Comprehensive Technical Guide to its Monoamine Receptor Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene, an antihistaminic and antiserotonergic compound, demonstrates a complex pharmacological profile characterized by high-affinity binding to a wide array of monoamine receptors. This technical guide provides a detailed overview of the binding affinities (pKi values) of Pimethixene Maleate for various serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes. Furthermore, this document outlines the generalized experimental methodology for determining such binding affinities via radioligand binding assays and presents the key signaling pathways associated with these monoamine receptors. This compilation of data and methodologies serves as a crucial resource for researchers in pharmacology and drug development, facilitating a deeper understanding of Pimethixene's mechanism of action and guiding future research into its therapeutic potential.

This compound Binding Affinities for Monoamine Receptors

This compound exhibits a broad spectrum of high-potency antagonism at several monoamine receptors. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity of the compound for the receptor.

| Receptor Family | Receptor Subtype | pKi Value |

| Serotonin (5-HT) | 5-HT1A | 7.63[1][2][3][4] |

| 5-HT1B | < 5[1][3] | |

| 5-HT2A | 10.22[1][2][3][4] | |

| 5-HT2B | 10.44[1][2][3][4] | |

| 5-HT2C | 8.42[1][2][3][4] | |

| 5-HT6 | 7.30[1][3] | |

| 5-HT7 | 7.28[1][3] | |

| Dopamine (D) | D1 | 6.37[1][3] |

| D2 | 8.19[1][2][3][4] | |

| D4.4 | 7.54[1][2][3][4] | |

| Adrenergic (α) | α-1A | 7.61[1][3] |

Experimental Protocols: Determination of pKi Values

The determination of pKi values for a compound like this compound is typically achieved through competitive radioligand binding assays. While the specific experimental details for this compound are not publicly available, a generalized protocol for such an assay is described below. This methodology is considered the gold standard for quantifying the affinity of a ligand for its target receptor.

Principle of Competitive Radioligand Binding Assay

Competitive radioligand binding assays measure the affinity of a test compound (unlabeled ligand) for a receptor by quantifying its ability to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor). The assay is performed by incubating a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand. The pKi is the negative logarithm of the Ki.

Generalized Experimental Workflow

References

Unraveling the Serotonin Blockade: A Technical Guide to the Antiserotonergic Properties of Pimethixene Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antiserotonergic properties of Pimethixene Maleate, a potent antagonist of a broad range of monoamine receptors. This document provides a comprehensive overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Executive Summary

This compound is a well-characterized antihistaminic and antiserotonergic compound. Its primary mechanism of action in the serotonergic system is the competitive blockade of various serotonin (B10506) (5-HT) receptor subtypes. With exceptionally high affinity for the 5-HT2A and 5-HT2B receptors, this compound serves as a valuable tool in pharmacological research and holds potential for therapeutic applications where modulation of the serotonergic system is desired. This guide delves into the quantitative data defining its receptor interaction, the intricate signaling cascades it interrupts, and the technical protocols for its in-vitro characterization.

Receptor Binding Profile of this compound

This compound exhibits a high affinity for a wide array of serotonin receptors, with a particularly potent antagonist activity at the 5-HT2 subfamily. The binding affinities, represented as pKi values, from comprehensive radioligand binding assays are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| 5-HT2B | 10.44[1][2][3] |

| 5-HT2A | 10.22[1][2][3] |

| 5-HT2C | 8.42[1][2][3] |

| 5-HT1A | 7.63[1][2][3] |

| 5-HT6 | 7.30[1][2] |

| 5-HT7 | 7.28[1][2] |

| 5-HT1B | < 5[1][2] |

This compound also demonstrates significant affinity for other monoamine receptors, including histamine (B1213489) (H1), dopamine (B1211576) (D1, D2, D4.4), and muscarinic (M1, M2) receptors, as well as adrenergic (α-1A) receptors[1][2][3].

Modulation of Serotonergic Signaling Pathways

This compound's potent antagonism of 5-HT2A and 5-HT2B receptors leads to the inhibition of their downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 protein.

Inhibition of the 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by serotonin typically initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). This compound, by blocking this receptor, prevents these downstream effects.

References

Pimethixene Maleate: A Versatile Antagonist for Probing G-Protein Coupled Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pimethixene (B1207551) maleate (B1232345), a thioxanthene (B1196266) derivative, is a potent and versatile antagonist with high affinity for a broad spectrum of G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), histamine, dopamine, and muscarinic acetylcholine (B1216132) receptors.[1][2][3][4][5] This wide-ranging activity profile makes it a valuable pharmacological tool for researchers investigating the roles of these diverse receptor systems in various physiological and pathological processes. This technical guide provides a comprehensive overview of pimethixene maleate, its receptor binding profile, its application in studying GPCR signaling, and detailed experimental protocols for its use in key functional assays.

Core Concepts: G-Protein Coupled Receptors

G-protein coupled receptors constitute the largest superfamily of cell surface receptors and are integral to cellular signaling, responding to a vast array of extracellular stimuli.[6][7] Upon ligand binding, GPCRs undergo a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, initiating a cascade of downstream signaling events.[7][8] These pathways, which include the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), are fundamental to numerous physiological functions and are common targets for therapeutic intervention.[9][10]

This compound: A Multi-Target GPCR Antagonist

This compound acts as an antagonist, a class of ligands that binds to a receptor but does not provoke the conformational change required for activation, thereby blocking the action of endogenous agonists.[9] Its utility in GPCR research stems from its ability to inhibit the function of multiple receptor subtypes with high potency.

Quantitative Binding Data

The binding affinity of this compound for a variety of GPCRs has been characterized through in vitro cell-free assays, with the data typically presented as pKi values. The pKi is the negative logarithm of the inhibition constant (Ki), providing a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| Serotonin Receptors | |

| 5-HT2B | 10.44[1][4][5] |

| 5-HT2A | 10.22[1][4][5] |

| 5-HT2C | 8.42[1][4][5] |

| 5-HT1A | 7.63[1][4][5] |

| 5-HT6 | 7.30[1][4][5] |

| 5-HT7 | 7.28[1][4][5] |

| 5-HT1B | < 5[1][4][5] |

| Histamine Receptors | |

| Histamine H1 Receptor | 10.14[1][4][5] |

| Dopamine Receptors | |

| Dopamine D2 Receptor | 8.19[1][4][5] |

| Dopamine D4.4 Receptor | 7.54[1][4][5] |

| Dopamine D1 Receptor | 6.37[1][4][5] |

| Muscarinic Receptors | |

| Muscarinic M2 Receptor | 9.38[1][4][5] |

| Muscarinic M1 Receptor | 8.61[1][4][5] |

| Adrenergic Receptors | |

| Adrenergic α-1A | 7.61[1] |

Investigating GPCR Signaling with this compound

The antagonistic properties of this compound can be leveraged to dissect the signaling pathways mediated by its target receptors. By selectively blocking receptor activity, researchers can elucidate the downstream consequences of receptor activation and the physiological roles of these pathways.

Key Signaling Pathways

Experimental Protocols

To effectively utilize this compound in research, a variety of in vitro assays can be employed to characterize its antagonistic activity and to probe the function of its target GPCRs. The following sections provide detailed methodologies for key experiments.

Experimental Workflow

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[11] Competition binding assays, in which a non-labeled ligand (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor, are commonly used to determine the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest.

-

Radiolabeled ligand specific for the target GPCR.

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[12]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.[7]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

-

Quantification: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]

cAMP Accumulation Assay

Many GPCRs are coupled to the adenylyl cyclase signaling pathway, either stimulating (via Gs) or inhibiting (via Gi) the production of cyclic AMP (cAMP).[9] cAMP assays are used to measure the functional effect of a ligand on this pathway.

Objective: To determine the effect of this compound on agonist-induced cAMP production.

Materials:

-

Whole cells expressing the GPCR of interest.

-

A known agonist for the target GPCR.

-

This compound stock solution.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Cell Seeding: Seed cells expressing the target GPCR into a 96-well plate and allow them to adhere overnight.[13]

-

Pre-treatment with Pimethixene: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[13]

-

Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to the wells in the presence of a PDE inhibitor.[13]

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.[14]

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. Fit the data to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

Intracellular Calcium Flux Assay

GPCRs coupled to Gq proteins activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[7] Calcium flux assays measure this change in intracellular calcium as a readout of receptor activation.

Objective: To assess the ability of this compound to block agonist-induced intracellular calcium mobilization.

Materials:

-

Whole cells expressing the Gq-coupled GPCR of interest.

-

A known agonist for the target GPCR.

-

This compound stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate and allow them to attach.[15]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.[16][17]

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.[16]

-

Pre-treatment with Pimethixene: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the fluorescence intensity over time.[16]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine its IC50 for inhibiting the agonist-induced calcium flux.

Conclusion

This compound is a powerful and versatile pharmacological tool for the study of G-protein coupled receptors. Its broad-spectrum antagonistic activity allows for the investigation of a wide range of receptor systems. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the binding and functional properties of this compound and utilize it to elucidate the complex signaling pathways and physiological roles of its target GPCRs. This knowledge is crucial for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting these important receptors.

References

- 1. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 2. Item - Calcium assay to simultaneously monitor vehicle- and drug-treated cells. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]

- 6. Advances in Computational Techniques to Study GPCR-Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. labs.pbrc.edu [labs.pbrc.edu]

- 16. benchchem.com [benchchem.com]

- 17. bu.edu [bu.edu]

Methodological & Application

Pimethixene Maleate In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Introduction

Pimethixene (B1207551) maleate (B1232345) is a potent antagonist of a broad range of monoamine receptors, exhibiting high affinity for serotonin (B10506) (5-HT), histamine (B1213489), dopamine, and muscarinic receptors.[1][2][3][4][5] Its antihistaminic and antiserotonergic properties make it a compound of interest for research in areas such as allergy, migraine, and other conditions mediated by these signaling pathways.[6][7][8] This document provides detailed application notes and in vitro assay protocols to characterize the pharmacological profile of pimethixene maleate, with a focus on its activity at the 5-HT2A, 5-HT2B, and histamine H1 receptors, for which it displays particularly high affinity.[1][2][3][4][5]

Data Presentation

The inhibitory activity of this compound at various G-protein coupled receptors (GPCRs) has been determined through in vitro cell-free assays. The following table summarizes the pKi values, which indicate the binding affinity of this compound for each receptor. A higher pKi value corresponds to a higher binding affinity.

| Target Receptor | pKi |

| 5-HT2B | 10.44[1][2][3][4][5] |

| 5-HT2A | 10.22[1][2][3][4][5] |

| Histamine H1 | 10.14[1][2][3][4][5] |

| Muscarinic M2 | 9.38[1][2][3][4][5] |

| Muscarinic M1 | 8.61[1][2][3][4][5] |

| 5-HT2C | 8.42[1][2][3][4][5] |

| Dopamine D2 | 8.19[1][2][3][4][5] |

| 5-HT1A | 7.63[1][2][3][4][5] |

| Adrenergic α-1A | 7.61[1][2] |

| Dopamine D4.4 | 7.54[1][2][3][4][5] |

| 5-HT6 | 7.30[1][2] |

| 5-HT7 | 7.28[1][2] |

| Dopamine D1 | 6.37[1][2] |

| 5-HT1B | < 5[1][2] |